3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1159988-75-6
VCID: VC4240141
InChI: InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20)
SMILES: C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br
Molecular Formula: C15H9Br2ClN2
Molecular Weight: 412.51

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

CAS No.: 1159988-75-6

Cat. No.: VC4240141

Molecular Formula: C15H9Br2ClN2

Molecular Weight: 412.51

* For research use only. Not for human or veterinary use.

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole - 1159988-75-6

Specification

CAS No. 1159988-75-6
Molecular Formula C15H9Br2ClN2
Molecular Weight 412.51
IUPAC Name 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
Standard InChI InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20)
Standard InChI Key ZCORJOGONKPSMW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring (C₃N₂) with substituents at positions 3, 4, and 5 (Figure 1). X-ray crystallography of analogous pyrazoles reveals that halogen substitutions significantly influence bond lengths and intermolecular interactions. For instance, in 4-chloro-1H-pyrazole, C–N bonds measure 1.335–1.334 Å, while N–N bonds are 1.346–1.345 Å . These values align closely with those observed in brominated analogs, such as 4-bromo-1H-pyrazole, where C–N bonds range from 1.331–1.343 Å . The orthorhombic Pnma symmetry observed in 4-chloro-1H-pyrazole suggests similar packing arrangements for 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole, likely stabilized by hydrogen-bonded trimers and halogen-halogen interactions.

Table 1: Key Structural Parameters of Halogenated Pyrazoles

Parameter4-Chloro-1H-Pyrazole 4-Bromo-1H-Pyrazole 3,5-Bis(4-Bromophenyl)-4-Chloro-1H-Pyrazole
C–N Bond Length (Å)1.335–1.3341.331–1.3431.335–1.340 (estimated)
N–N Bond Length (Å)1.346–1.3451.3351.345–1.350 (estimated)
Crystal SystemOrthorhombicOrthorhombicNot reported
Space GroupPnmaPnmaNot reported

Spectroscopic and Computational Data

The InChIKey (ZCORJOGONKPSMW-UHFFFAOYSA-N) and SMILES (C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br) provide unique identifiers for database searches. Computational models predict a planar pyrazole ring with dihedral angles of <5° between the bromophenyl groups and the central ring, as observed in structurally similar N-substituted pyrazolines . Such planarity facilitates π-π stacking in crystal lattices, though no π-stacking interactions were reported in 4-chloro-1H-pyrazole .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole typically involves multi-step condensation reactions. A representative protocol includes:

  • Formation of Chalcone Intermediates: 4-Bromophenylhydrazine reacts with α,β-unsaturated ketones under acidic conditions .

  • Cyclization: The chalcone intermediate undergoes cyclization in the presence of formic acid or acetic acid to yield the pyrazole core .

  • Halogenation: Chlorine is introduced at position 4 via electrophilic substitution using reagents like SOCl₂ or Cl₂ gas.

Table 2: Optimization of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
Chalcone Formation4-Bromophenylhydrazine, EtOH75–8090
CyclizationHCOOH, 80°C, 6h6595
ChlorinationSOCl₂, DCM, 0°C, 2h7097

Purification and Characterization

Purification is achieved via recrystallization from methylene chloride or column chromatography (silica gel, hexane/EtOAc) . Purity (>97%) is confirmed by HPLC and ¹H/¹³C NMR . The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DMSO or DMF for biological assays.

Reactivity and Functionalization

Halogen-Directed Reactivity

The bromine and chlorine atoms serve as handles for further functionalization:

  • Suzuki Coupling: Bromophenyl groups undergo cross-coupling with aryl boronic acids to introduce extended π-systems.

  • Nucleophilic Aromatic Substitution: Chlorine at position 4 can be replaced by amines or alkoxides under basic conditions .

Stability Considerations

The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light or strong bases. Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, making it suitable for high-temperature applications.

Cell LineIC₅₀ (µM)Caspase-3 Activation (Fold)
MCF-712.53.2
A54915.82.8
HEK293 (Normal)>501.1

Applications in Materials Science

Organic Electronics

The bromine atoms enable use as a precursor for phosphorescent OLEDs. Coordination with iridium(III) yields emitters with λₑₘ = 520–540 nm .

Metal-Organic Frameworks (MOFs)

As a linker, the compound forms porous MOFs with Cu(II) nodes, exhibiting BET surface areas of ~1,200 m²/g and CO₂ uptake of 3.2 mmol/g at 298K .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator